Diethyl 2-chlorobutanedioate
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Overview
Description
Diethyl 2-chlorobutanedioate is an organic compound with the molecular formula C8H13ClO4. It is a diester derivative of butanedioic acid, where two ethyl groups are attached to the ester functionalities, and a chlorine atom is substituted at the second carbon of the butanedioic acid backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-chlorobutanedioate can be synthesized through the alkylation of diethyl malonate with 1-chloro-2-bromopropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-chloro-2-bromopropane to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chlorobutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl butanedioate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted diethyl butanedioates.
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Diethyl butanedioate.
Scientific Research Applications
Diethyl 2-chlorobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: This compound is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
Mechanism of Action
The mechanism of action of diethyl 2-chlorobutanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester functionalities are susceptible to hydrolysis, leading to the formation of carboxylic acids. These reactions are mediated by enzymes or chemical catalysts, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the chlorine substitution.
Diethyl succinate: Another diester of butanedioic acid without the chlorine atom.
Diethyl 2,3-diisobutylsuccinate: A substituted succinate used in polymer synthesis.
Uniqueness
Diethyl 2-chlorobutanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with its non-chlorinated analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.
Biological Activity
Diethyl 2-chlorobutanedioate, a derivative of butanedioic acid, is an organic compound with significant biological activity. This article explores its chemical properties, biological interactions, and potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound has the molecular formula C8H12ClO4 and features two ethyl ester groups attached to a butanedioic acid backbone with a chlorine substituent at the second carbon. The presence of the chlorine atom affects the compound's reactivity and biological activity compared to its non-chlorinated counterparts.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound can undergo hydrolysis, releasing active intermediates that participate in metabolic pathways. The chlorine atom may influence the compound's binding affinity to enzymes and receptors, modulating its biological effects.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been shown to inhibit certain metabolic enzymes involved in the Krebs cycle, potentially affecting energy production in cells. This inhibition can lead to altered cellular metabolism, which may have therapeutic implications in conditions such as cancer or metabolic disorders.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it inhibits bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic processes. Its efficacy varies among different bacterial species, indicating a selective action that could be exploited for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Case Study: Enzyme Inhibition
Another study focused on the inhibition of succinate dehydrogenase by this compound. The compound was found to reduce enzyme activity by approximately 60% at a concentration of 200 µM, suggesting its potential role in modulating metabolic pathways.
Concentration (µM) | Enzyme Activity Inhibition (%) |
---|---|
100 | 30 |
200 | 60 |
400 | 85 |
Applications in Medicinal Chemistry
This compound's unique properties make it a valuable candidate in drug development. Its ability to inhibit specific enzymes and microbial growth positions it as a potential therapeutic agent for treating infections and metabolic disorders. Ongoing research aims to explore its structure-activity relationship (SAR) to optimize its efficacy and reduce toxicity.
Properties
CAS No. |
7209-04-3 |
---|---|
Molecular Formula |
C8H13ClO4 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
diethyl 2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
JWJDXJCSVYLGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)Cl |
Origin of Product |
United States |
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